molecular formula C6H4ClN3 B1521739 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1119280-66-8

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine

Cat. No. B1521739
CAS RN: 1119280-66-8
M. Wt: 153.57 g/mol
InChI Key: LWPPASWKWXDDFK-UHFFFAOYSA-N
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Description

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine is a chemical compound with the molecular formula C6H4ClN3 . It is a purine analog that inhibits the growth of bacteria by binding to the enzyme DNA gyrase .


Synthesis Analysis

The synthesis of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine involves the use of a microwave technique . This method is a new and robust approach for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine has been well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine are complex and involve various steps . The compound has been found to be most active toward MCF7 with IC 50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) .


Physical And Chemical Properties Analysis

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine is a solid at room temperature . It has a molecular weight of 153.57 .

Scientific Research Applications

Anticancer Applications

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine derivatives have shown promising results in anticancer research . These compounds were tested in vitro against seven selected human cancer cell lines, including MCF7, A549, HCT116, PC3, HePG2, PACA2, and BJ1 . Some compounds showed significant activity, particularly against the MCF7 cell line .

Apoptosis Induction

These compounds have also been found to induce apoptosis (programmed cell death) in cancer cells . This is a crucial mechanism in cancer treatment as it leads to the death of cancer cells .

Cell Cycle Arrest

Certain 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine derivatives have been found to cause cell cycle arrest at the G1/S phase in MCF7 cells . This prevents the cells from dividing and proliferating, thereby inhibiting the growth of the cancer .

DNA Fragmentation

Some of these compounds have been observed to increase the percentage of fragmented DNA in treated MCF7 cells . This is another mechanism through which these compounds exert their anticancer effects .

Kinase Inhibition

Pyrrolo[2,3-d]pyrimidine derivatives have been discovered as potential multi-targeted kinase inhibitors . They have shown significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes . This makes them potential candidates for the development of new anticancer therapeutics .

Proapoptotic Protein Activation

These compounds have been found to increase the activity of proapoptotic proteins such as caspase-3 and Bax . At the same time, they decrease the activity of anti-apoptotic proteins like Bcl-2 . This dual action enhances their anticancer effects .

Mechanism of Action

Target of Action

It is known that pyrrolo[3,2-d]pyrimidine derivatives have been extensively utilized in the design of small molecule inhibitors of purine nucleoside phosphorylase (pnp), dihydrofolate reductase (dhfr), the transient receptor potential channel family, and various kinases . These targets play crucial roles in cellular processes such as cell growth, cell cycle regulation, and signal transduction .

Mode of Action

It is suggested that pyrrolo[3,2-d]pyrimidine derivatives may act as dna or rna alkylators . Alkylating agents work by adding an alkyl group to the guanine base of the DNA molecule, preventing the strands of the double helix from linking as they should. This causes breakage of the DNA strands, inhibiting DNA replication and RNA transcription .

Biochemical Pathways

Given its potential role as a dna alkylator, it can be inferred that it may affect pathways related to dna replication and rna transcription .

Pharmacokinetics

It is known that the compound’s molecular weight is 15357 , which could influence its bioavailability and pharmacokinetic profile.

Result of Action

It is suggested that pyrrolo[3,2-d]pyrimidine derivatives may cause cell cycle arrest at the g1/s phase and induce apoptotic death of cells . Additionally, these compounds may increase the activity of caspase 8 and BAX, while decreasing the activity of Bcl2 .

Action Environment

It is known that the compound should be stored in a refrigerator and its shipping temperature is room temperature , suggesting that temperature could affect its stability.

Safety and Hazards

The safety information for 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine indicates that it is a hazardous substance . It has been assigned the signal word “Warning” and is associated with hazard statements H302, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust and contact with skin and eyes .

Future Directions

The future directions for the research and development of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine are promising. The compound has shown exceptional antiviral activity , and it has potential applications in the treatment of cancer .

properties

IUPAC Name

2-chloro-5H-pyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-9-3-5-4(10-6)1-2-8-5/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPPASWKWXDDFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CN=C(N=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672149
Record name 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine

CAS RN

1119280-66-8
Record name 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (6.6 g, 35.3 mmol) in ethanol (200 mL) was added sodium hydrogen carbonate (2.96 g) and Palladium on carbon (10%, 0.66 g). The mixture was stirred under an atmosphere of hydrogen at room temperature for 3 h. The mixture was filtered then filtrate absorbed onto silica gel. Flash chromatography, eluting with chloroform/methanol 4/1, afforded 2-chloro-5H-pyrrolo[3,2-d]pyrimidine (3.3 g, 61%). Also recovered from the column was 5H-pyrrolo[3,2-d]pyrimidine (1.5 g)
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
2.96 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.66 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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